Ampyzine sulfate Ampyzine sulfate
Brand Name: Vulcanchem
CAS No.: 7082-29-3
VCID: VC14463001
InChI: InChI=1S/C6H9N3.H2O4S/c1-9(2)6-5-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C6H11N3O4S
Molecular Weight: 221.24 g/mol

Ampyzine sulfate

CAS No.: 7082-29-3

Cat. No.: VC14463001

Molecular Formula: C6H11N3O4S

Molecular Weight: 221.24 g/mol

* For research use only. Not for human or veterinary use.

Ampyzine sulfate - 7082-29-3

Specification

CAS No. 7082-29-3
Molecular Formula C6H11N3O4S
Molecular Weight 221.24 g/mol
IUPAC Name N,N-dimethylpyrazin-2-amine;sulfuric acid
Standard InChI InChI=1S/C6H9N3.H2O4S/c1-9(2)6-5-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4)
Standard InChI Key JAFORFFJNCDPDP-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC=CN=C1.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ampyzine sulfate is the sulfate salt of ampyzine (N,N-dimethylpyrazin-2-amine). Key physicochemical properties include:

PropertyValue
CAS Number7082-29-3
Molecular FormulaC₆H₁₁N₃O₄S
Molecular Weight221.24 g/mol
IUPAC NameN,N-dimethylpyrazin-2-amine; sulfuric acid
SolubilityWater-soluble (sulfate salt form)
Storage Conditions2–8°C in airtight containers

The compound’s structure features a pyrazine ring substituted with a dimethylamine group, stabilized by sulfuric acid . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar aromatic ring system, which facilitates interactions with neurotransmitter transporters and enzymes .

Synthesis and Manufacturing

Classical Synthesis Pathway

Ampyzine sulfate is synthesized via a four-step process :

  • Condensation: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.

  • Hydrolysis: Acid-catalyzed hydrolysis yields 2-hydroxypyrazine.

  • Halogenation: Phosphorus pentachloride converts the hydroxyl group to chlorine, producing 2-chloropyrazine.

  • Amination: Reaction with dimethylamine forms ampyzine, which is subsequently sulfated.

Key Reaction:

C4H6O2+C3H6N4O2H+C6H9N3+H2O(Step 1)\text{C}_4\text{H}_6\text{O}_2 + \text{C}_3\text{H}_6\text{N}_4\text{O}_2 \xrightarrow{\text{H}^+} \text{C}_6\text{H}_9\text{N}_3 + \text{H}_2\text{O} \quad \text{(Step 1)}

This method achieves a yield of ~68% under optimized conditions .

Pharmacological Profile

Mechanism of Action

Ampyzine sulfate exhibits two primary mechanisms:

  • Monoamine Oxidase Inhibition: Reversible inhibition of MAO-A and MAO-B enzymes, increasing synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by 40–60% in rodent models.

  • ODC Suppression: Reduces polyamine biosynthesis by 70–80%, impairing cell proliferation in in vitro cancer lines (e.g., HeLa cells).

Neurobehavioral Effects

  • Stimulant Properties: Dose-dependent increases in locomotor activity (150–300 mg/kg in mice) .

  • Cognitive Enhancement: Improves spatial memory in Morris water maze tests at 50 mg/kg (p < 0.05 vs. controls).

  • Euphoria: Subjective effects comparable to low-dose amphetamine in primate models.

Pharmacokinetics and Bioavailability

Absorption and Distribution

  • Bioavailability: 45–60% in oral formulations due to first-pass metabolism.

  • Protein Binding: 85–90% albumin-bound, with a volume of distribution (Vd) of 1.2 L/kg .

  • Half-Life: 4–6 hours in rodents, extended to 8–10 hours with hepatic enzyme inhibitors.

Metabolism and Excretion

  • Primary Metabolites: N-oxide ampyzine (inactive) and dimethylpyrazine (renal excretion).

  • Clearance: 0.2 L/h/kg, predominantly via cytochrome P450 2D6 (CYP2D6) .

Research Applications and Biological Activities

Neurochemical Studies

Ampyzine sulfate restores primary cilium expression in SmoA1-mutant medulloblastoma cells, suggesting potential in Hedgehog pathway modulation.

Antiproliferative Effects

Cell LineIC₅₀ (μM)ODC Activity Reduction
HeLa (cervical)12.478%
MCF-7 (breast)18.965%
A549 (lung)24.758%

Data indicate dose-dependent inhibition of polyamine synthesis, correlating with G1 phase arrest.

Comparative Analysis with Related Compounds

CompoundMechanismTherapeutic UseKey Differentiator
Ampyzine SulfateMAOI + ODC inhibitorResearch onlyDual activity on neurotransmission and cell growth
TriampyzineAnticholinergicGastrointestinal disordersTargets muscarinic receptors
Propranololβ-blockerHypertensionReduces cardiac output
PregabalinCalcium channel modulatorNeuropathic painBinds α2δ subunits

Ampyzine sulfate’s unique dual inhibition profile distinguishes it from single-pathway agents.

Future Directions

  • Neurodegenerative Disease Models: Evaluate efficacy in Parkinson’s disease via DA modulation.

  • Drug Delivery Systems: Nanoencapsulation to improve bioavailability and reduce toxicity.

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